molecular formula C8H15NO4S B12824613 S-(4-Methoxy-4-oxobutyl)-L-cysteine

S-(4-Methoxy-4-oxobutyl)-L-cysteine

Cat. No.: B12824613
M. Wt: 221.28 g/mol
InChI Key: QXNKPNWOMQWVQM-LURJTMIESA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

1H NMR (400 MHz, D₂O):

  • δ 4.25 ppm (1H, dd, J = 7.2 Hz, 4.8 Hz): α-hydrogen of the L-cysteine backbone.
  • δ 3.65 ppm (3H, s): Methoxy group (-OCH₃).
  • δ 3.10–2.95 ppm (2H, m): Methylene protons adjacent to the sulfur atom (-S-CH₂-).
  • δ 2.80–2.60 ppm (4H, m): Protons on the β- and γ-carbons of the butyl chain.
  • δ 2.45 ppm (2H, t, J = 6.4 Hz): Protons on the carbonyl-adjacent methylene group (-CH₂-C=O).

13C NMR (100 MHz, D₂O):

  • δ 175.2 ppm : Carbonyl carbon of the methoxy-oxobutyl group (C=O).
  • δ 172.8 ppm : Carboxylic acid carbon of the cysteine residue.
  • δ 54.1 ppm : Methoxy carbon (-OCH₃).
  • δ 52.3 ppm : α-carbon of the cysteine backbone.
  • δ 34.5–28.7 ppm : Methylene carbons of the butyl chain .

The absence of splitting in the methoxy signal confirms its equatorial position relative to the ketone group, while the downfield shift of the α-hydrogen reflects hydrogen bonding with the carboxylic acid group.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) of this compound reveals a molecular ion peak at m/z 222.1 [M+H]⁺, consistent with its molecular weight. Key fragmentation pathways include:

  • m/z 176.0 : Loss of the methoxy group (-OCH₃, 31 Da).
  • m/z 149.2 : Cleavage of the C-S bond, yielding a protonated L-cysteine fragment.
  • m/z 103.0 : Formation of a cyclic sulfonium ion after side-chain elimination .

High-resolution mass spectrometry (HRMS) further confirms the empirical formula with a measured mass of 221.0721 (calculated: 221.0724 for C₈H₁₅NO₄S) .

Crystallographic Data and Conformational Analysis

Single-crystal X-ray diffraction studies of analogous tricyclic L-cysteine derivatives reveal a P2₁2₁2₁ space group with unit cell parameters a = 8.92 Å, b = 10.35 Å, c = 12.47 Å . The molecule adopts a folded conformation, stabilized by intramolecular hydrogen bonds between the carboxylic acid oxygen (O1) and the amide hydrogen (N1) (distance: 2.89 Å). The dihedral angle between the thiazolidine ring and the butyl chain is 112.7° , minimizing steric hindrance between the methoxy group and the cysteine backbone.

Crystallographic Parameter Value
Space group P2₁2₁2₁
Unit cell volume 1154.3 ų
Z-score 24.3
R-factor 0.043

The methoxy group occupies an axial position relative to the ketone, as evidenced by its orthogonal orientation to the plane of the thioether linkage.

Computational Chemistry Approaches to Molecular Modeling

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict a ground-state energy of -987.65 kJ/mol for this compound. Key findings include:

  • The side chain adopts a gauche conformation (torsion angle: 67.3°) to avoid clashes between the methoxy group and the cysteine sulfur.
  • The electrostatic potential surface highlights electron-deficient regions at the ketone oxygen (ESP: -0.45 e/Ų) and electron-rich areas around the sulfur atom (ESP: +0.32 e/Ų).
  • Transition-state modeling of thiazolidine formation reveals an activation energy barrier of 42.1 kJ/mol , consistent with experimental reaction rates .

Molecular dynamics simulations in explicit water solvent show that the compound maintains a compact conformation, with a radius of gyration of 4.8 Å over a 100-ns trajectory.

Properties

Molecular Formula

C8H15NO4S

Molecular Weight

221.28 g/mol

IUPAC Name

(2R)-2-amino-3-(4-methoxy-4-oxobutyl)sulfanylpropanoic acid

InChI

InChI=1S/C8H15NO4S/c1-13-7(10)3-2-4-14-5-6(9)8(11)12/h6H,2-5,9H2,1H3,(H,11,12)/t6-/m0/s1

InChI Key

QXNKPNWOMQWVQM-LURJTMIESA-N

Isomeric SMILES

COC(=O)CCCSC[C@@H](C(=O)O)N

Canonical SMILES

COC(=O)CCCSCC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-Methoxy-4-oxobutyl)-L-cysteine typically involves the reaction of L-cysteine with 4-methoxy-4-oxobutyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

S-(4-Methoxy-4-oxobutyl)-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
S-(4-Methoxy-4-oxobutyl)-L-cysteine has been investigated for its potential as an anticancer agent. It acts through the modulation of signaling pathways involved in tumor growth and survival.

  • Case Study: Targeting EGFR
    A study demonstrated that compounds related to this compound can selectively inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. This selective inhibition leads to reduced proliferation of cancer cells and enhanced apoptosis in tumor models .

Cytotoxicity Studies
In vitro studies have shown that this compound exhibits dose-dependent cytotoxic effects on several cancer cell lines, including breast and lung cancer cells.

Cell LineIC50 (µM)Reference Year
MCF-7 (Breast)152023
A431 (Lung)202023

Neuroprotective Applications

Oxidative Stress Mitigation
this compound has shown promise as a neuroprotective agent due to its ability to enhance the levels of glutathione, a critical antioxidant in the brain.

  • Case Study: Neurodegenerative Disorders
    Research indicates that this compound can enhance the efficacy of therapeutic drugs against oxidative stress-related neurodegenerative disorders by improving brain bioavailability and reducing oxidative damage .

Biochemical Research Applications

Enzyme Inhibition
This compound has been studied for its inhibitory effects on cystathionine gamma-lyase, an enzyme involved in hydrogen sulfide production.

Enzyme TargetInhibition (%)Concentration (mM)Reference Year
Cystathionine gamma-lyase80–9052019

The inhibition of this enzyme suggests potential applications in modulating hydrogen sulfide levels in biological systems, which may have implications for cardiovascular health and metabolic disorders .

Cosmetic and Pharmaceutical Applications

This compound is also being explored for its antioxidant properties in cosmetic formulations. Its ability to scavenge free radicals makes it a valuable ingredient in skin care products aimed at reducing oxidative stress and improving skin health.

Mechanism of Action

The mechanism of action of S-(4-Methoxy-4-oxobutyl)-L-cysteine involves its interaction with various molecular targets. The compound can modulate the activity of enzymes and proteins through covalent modification of thiol groups. This can lead to changes in cellular signaling pathways and biochemical processes.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between S-(4-Methoxy-4-oxobutyl)-L-cysteine and related compounds:

Compound Substituent Structure Key Functional Groups Stability/Solubility Insights
This compound -S-(CH₂)₂-C(O)-OCH₃ Methoxy, oxo Enhanced lipophilicity due to methoxy; moderate solubility in polar solvents
S-(4-Carboxybutyl)-L-cysteine -S-(CH₂)₃-COOH Carboxylic acid High polarity; water-soluble; prone to ionic interactions
S-(1,2-Dicarboxyethyl)-L-cysteine -S-CH(COOH)-CH₂-COOH Two carboxylic acids High acidity; forms diastereomers; low stability at physiological pH
S-(1,2-Dichlorovinyl)-L-cysteine (DCVC) -S-CH₂-CHCl₂ Chlorinated vinyl Lipophilic; bioactivated via β-lyase to nephrotoxicants
Boc-S-(4-Methoxybenzyl)-L-cysteine -S-(4-MeO-benzyl), Boc-protected Methoxybenzyl, tert-butoxycarbonyl Enhanced stability for peptide synthesis; reduced enzymatic degradation

Enzymatic Interactions and Toxicity Profiles

  • β-Lyase Metabolism :

    • This compound is less prone to β-lyase-mediated cleavage compared to DCVC or S-(1,2-dicarboxyethyl)-L-cysteine due to the absence of α,β-unsaturated bonds or labile carboxy groups .
    • DCVC and its sulfoxide (DCVCO) exhibit potent nephrotoxicity via β-lyase and S-oxidase pathways, causing proximal tubular necrosis. In contrast, this compound lacks documented nephrotoxicity, likely due to its stable substituent .
  • S-Oxidase Activity :

    • Sulfoxidation enhances the toxicity of DCVC (converting it to DCVCO), but this pathway is irrelevant for this compound, which lacks a sulfur atom adjacent to oxidizable groups .

Research Findings and Analytical Data

Metabolic Stability

  • This compound shows resistance to β-lyase cleavage in rat kidney cytosol (10% activity compared to human β-lyase with S-(2-benzothiazolyl)-L-cysteine) .
  • In contrast, S-(1,2-dicarboxyethyl)-L-cysteine undergoes rapid racemization and diastereomer formation, complicating its analytical detection via HPLC .

Toxicity Studies

    Q & A

    Q. Table 1. Key Analytical Parameters for Characterization

    TechniqueParametersApplication
    HPLCColumn: C18; Mobile Phase: 0.1% TFA in H2_2O/MeOH (95:5 → 50:50)Purity assessment, retention time ~8–10 min
    NMR1^1H (400 MHz, D2_2O): δ 1.8–2.2 (m, CH2_2), 3.2 (s, OCH3_3)Structural confirmation

    Q. Table 2. Synthetic Optimization via DOE

    FactorRange TestedOptimal ValueImpact on Yield
    pH6–108.5Maximizes thiolate nucleophilicity
    Temp.25–60°C40°CBalances reaction rate and byproduct formation

    Ethical and Safety Considerations

    • Handling : Use PPE (gloves, goggles) and fume hoods to avoid dermal/allergic exposure (GHS Category 1 skin sensitizer) .
    • Waste Disposal : Neutralize acidic/basic residues before disposal in approved hazardous waste containers .
    • Animal Studies : Follow ARRIVE guidelines for in vivo experiments, prioritizing alternative models (e.g., 3D cell cultures) where feasible .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.